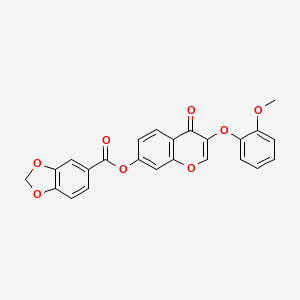

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, also known as Compound 1, is a synthetic compound that has been widely used in scientific research due to its promising pharmacological properties. This compound belongs to the class of chromen-4-one derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Antibacterial Effects and Novel Derivative Synthesis

Researchers have explored the synthesis of new derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , for their antibacterial properties. These synthesized compounds exhibit significant bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced instrumental methods, such as melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, have been utilized for the characterization of these compounds, highlighting their potential in addressing bacterial infections and contributing to the field of antibacterial drug discovery (Behrami & Dobroshi, 2019).

Chromone-Pyrimidine Derivatives for Antimicrobial Analysis

Another study reports the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating potent antibacterial and antifungal activities. These derivatives have been evaluated against a variety of microbial strains, indicating their effectiveness in combating microbial infections. The research also includes enzyme assay studies and molecular docking studies to predict the mode of action of these compounds, offering insights into their potential as antimicrobial agents and their oral drug-like properties for further drug development (Tiwari et al., 2018).

Photo-Reorganization for Synthesis of Angular Pentacyclics

Investigations into the photo-reorganization of certain chromen-4-ones have led to the development of a green and convenient synthesis method for angular pentacyclic compounds. This photochemical study presents a general method for synthesizing benzothiophene fused xanthenone derivatives, showcasing a novel approach in the synthesis of complex organic structures which could have implications in the development of new materials or pharmaceuticals (Dalal et al., 2017).

Modular Synthesis Approaches

The modular synthesis of benzofurans, 2H-chromenes, and benzoxepines, which are structural elements related to the compound , provides a strategic approach to producing these cycles via Claisen rearrangement and ring-closing metathesis. This method enables the efficient synthesis of phenylpropanoid natural products, underscoring the versatility and utility of these structural frameworks in the synthesis of natural products and pharmaceuticals (Kotha & Solanke, 2022).

Propriétés

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O8/c1-27-17-4-2-3-5-19(17)32-22-12-28-20-11-15(7-8-16(20)23(22)25)31-24(26)14-6-9-18-21(10-14)30-13-29-18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOAHCJUGXGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloropropanoylamino)-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2688354.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2688357.png)

![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)

![5-Fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)

![(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2688368.png)